2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride
説明
特性
IUPAC Name |
2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-6-5-11-4-3-9-7(2)8(11)10-6;/h5,7,9H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFZEFPUXWTIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NC(=CN2CCN1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,8-dimethylimidazo[1,2-a]pyrazine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
科学的研究の応用
2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
類似化合物との比較
Comparison with Similar Compounds
The structural and functional attributes of 2,8-dimethylimidazo[1,2-a]pyrazine hydrochloride are compared below with analogous derivatives, highlighting variations in substituents, physicochemical properties, and biological relevance.
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Br, Cl, CF3) : Enhance reactivity for further functionalization (e.g., cross-coupling reactions) and modulate electronic properties .
- Methyl Groups : Improve metabolic stability and rigidity but reduce polarity .
- Aryl Substituents (e.g., 4-fluorophenyl) : Increase lipophilicity and target affinity, though solubility may require salt forms .
Core Modifications :
- The imidazo[1,2-a]pyrazine core (present in the target compound) is distinct from imidazo[1,5-a]pyrazine derivatives (e.g., ), which exhibit different hydrogen-bonding patterns and steric profiles .
Salt Forms :
- Hydrochloride and dihydrochloride salts improve aqueous solubility, critical for in vitro assays and pharmacokinetics .
Biological Relevance :
- Imidazo[1,2-a]pyrazines with halogen or aryl substituents (e.g., ) show promise as antimicrobial or kinase inhibitors due to their ability to disrupt protein-protein interactions .
生物活性
2,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride (CAS Number: 1823253-44-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₁₄ClN₃
- Molecular Weight : 187.67 g/mol
- Structure : The compound features a fused imidazo-pyrazine ring system which is essential for its biological interactions.
Research indicates that imidazo[1,2-a]pyrazine derivatives can act as inhibitors of various enzymes and pathways involved in disease processes:
- CDK9 Inhibition : Recent studies have shown that certain derivatives of imidazo[1,2-a]pyrazines exhibit potent inhibitory activity against cyclin-dependent kinase 9 (CDK9). For instance, one derivative demonstrated an IC₅₀ value of 0.16 µM against CDK9, correlating with significant anti-proliferative effects in cancer cell lines such as MCF7 and HCT116 .
- ENPP1 Inhibition : Another study identified derivatives that inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a role in immune response modulation. One compound showed an IC₅₀ of 5.70 nM against ENPP1 and significantly enhanced the expression of downstream genes involved in the STING pathway, indicating potential for cancer immunotherapy .
- Antiviral Activity : Some imidazo[1,2-a]pyrazine derivatives have shown antiviral properties against coronaviruses. Specific compounds demonstrated effective inhibition with IC₅₀ values around 56.96 µM against human coronavirus 229E, highlighting their potential in treating viral infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity | Target/Pathway | IC₅₀ (µM) | Notes |
|---|---|---|---|
| CDK9 Inhibition | Cyclin-dependent kinase | 0.16 | Potent inhibitor; significant anti-cancer effects |
| ENPP1 Inhibition | Immune modulation | 5.70 | Enhances STING pathway activation |
| Antiviral Activity | Human coronavirus | 56.96 | Effective against HCoV-229E |
Case Studies
- Anticancer Activity : A series of studies evaluated the anti-proliferative effects of various imidazo[1,2-a]pyrazine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell cycle progression through CDK9 inhibition.
- Immunotherapy Enhancement : In vivo studies demonstrated that combining ENPP1 inhibitors with anti-PD-1 antibodies led to a tumor growth inhibition rate of 77.7% in murine models. This suggests a promising avenue for enhancing the efficacy of existing immunotherapies using imidazo[1,2-a]pyrazine derivatives .
- Antiviral Efficacy : Derivatives were tested for their ability to inhibit viral replication in vitro. The results indicated that specific structural modifications could enhance antiviral potency against coronaviruses.
Q & A
Q. What are the optimal synthetic routes for 2,8-dimethyl-imidazo[1,2-a]pyrazine hydrochloride, and how can yields be maximized?
The synthesis typically involves cyclization of substituted pyrazine precursors with methylamine derivatives under acidic conditions. Key steps include:
- Core Formation : Cyclization via Friedel-Crafts acylation or microwave-assisted reactions to form the imidazo[1,2-a]pyrazine core .
- Methylation : Selective methylation at positions 2 and 8 using dimethyl sulfate or iodomethane in the presence of a base (e.g., K₂CO₃) .
- Hydrochloride Salt Formation : Precipitation with HCl gas in anhydrous ether to enhance stability and solubility .
Yield Optimization : Use catalytic amounts of Pd(OAc)₂ for cross-coupling steps (improves efficiency by ~20%) and monitor reaction progress via HPLC-MS to isolate intermediates .
Q. How do solubility and stability of this compound influence experimental design in aqueous assays?
The hydrochloride salt form increases water solubility (up to 50 mg/mL in PBS at pH 7.4) but is hygroscopic. Stability considerations:
- Storage : Store at -20°C under argon to prevent degradation; avoid freeze-thaw cycles .
- Buffer Compatibility : Use low-ionic-strength buffers (e.g., 10 mM Tris-HCl) to minimize aggregation in cellular uptake assays .
Experimental Tip : Pre-saturate solutions with nitrogen to reduce oxidation of the imidazo ring during long-term kinetic studies .
Q. What standard biological assays are used to evaluate its antitumor activity?
- In Vitro : MTT assays on HeLa or MCF-7 cells (IC₅₀ typically 5–20 µM) .
- DNA Interaction : Ethidium bromide displacement assays to confirm intercalation (Kd ~10⁻⁶ M) .
- Apoptosis : Flow cytometry with Annexin V/PI staining to assess caspase-3 activation .
II. Advanced Research Questions
Q. How does the compound’s DNA-binding mechanism differ from structurally related imidazo[1,2-a]pyrazines?
The 2,8-dimethyl groups induce steric hindrance, favoring minor-groove binding over intercalation. Comparative
| Compound | Binding Mode | Binding Affinity (Kd) |
|---|---|---|
| 2,8-Dimethyl derivative | Minor-groove | 2.5 × 10⁻⁶ M |
| 2-Nitro analog | Intercalation | 1.8 × 10⁻⁶ M |
| Source: Competitive fluorescence assays with CT-DNA . | ||
| Mechanistic Insight : Methyl groups reduce planarity, shifting preference to groove binding. Confirmation via circular dichroism (CD) spectroscopy . |
Q. How can contradictions in reported NMR data for imidazo[1,2-a]pyrazines be resolved?
Discrepancies arise from misassignments of J5,8 and J6,8 coupling constants. Best practices:
Q. What structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?
Key SAR findings:
- Position 2 : Methyl groups improve metabolic stability but reduce affinity for CYP450 enzymes .
- Position 8 : Halogen substitutions (e.g., Cl, Br) enhance DNA affinity but increase cytotoxicity .
- Core Modification : Replacing pyrazine with pyrimidine reduces antitumor activity by 50% .
Design Strategy : Introduce polar substituents (e.g., –OH at position 3) to balance solubility and target engagement .
Q. How do enzymatic interactions explain conflicting cytotoxicity data across cell lines?
The compound inhibits topoisomerase II in HeLa cells (IC₅₀ = 8 µM) but activates PARP-1 in MCF-7 cells, leading to divergent outcomes. Resolve discrepancies via:
- Kinase Profiling : Use PamStation®12 to screen 120 kinases; prioritize hits with >70% inhibition .
- Metabolomic Profiling : LC-MS/MS to identify cell line-specific metabolites (e.g., glutathione adducts) .
Q. What strategies mitigate poor pharmacokinetics in preclinical models?
- Prodrug Approach : Synthesize tert-butoxycarbonyl (Boc)-protected analogs to enhance oral bioavailability (AUC increased by 3× in mice) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (85% loading efficiency) to prolong half-life from 2 to 12 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
